ethyl 3-{[3-(4-phenylpiperazin-1-yl)propanoyl]amino}-1H-indole-2-carboxylate
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Overview
Description
ETHYL 3-[3-(4-PHENYLPIPERAZIN-1-YL)PROPANAMIDO]-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of ETHYL 3-[3-(4-PHENYLPIPERAZIN-1-YL)PROPANAMIDO]-1H-INDOLE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common methods include the use of catalysts and specific temperature and pressure conditions to optimize yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
ETHYL 3-[3-(4-PHENYLPIPERAZIN-1-YL)PROPANAMIDO]-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential interactions with biological targets.
Medicine: As a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-[3-(4-PHENYLPIPERAZIN-1-YL)PROPANAMIDO]-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
ETHYL 3-[3-(4-PHENYLPIPERAZIN-1-YL)PROPANAMIDO]-1H-INDOLE-2-CARBOXYLATE can be compared with other indole derivatives and piperazine-containing compounds. Similar compounds include:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Indole-3-acetic acid: A plant hormone with various biological activities.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its antiviral properties. The uniqueness of ETHYL 3-[3-(4-PHENYLPIPERAZIN-1-YL)PROPANAMIDO]-1H-INDOLE-2-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry.
Properties
Molecular Formula |
C24H28N4O3 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 3-[3-(4-phenylpiperazin-1-yl)propanoylamino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C24H28N4O3/c1-2-31-24(30)23-22(19-10-6-7-11-20(19)25-23)26-21(29)12-13-27-14-16-28(17-15-27)18-8-4-3-5-9-18/h3-11,25H,2,12-17H2,1H3,(H,26,29) |
InChI Key |
QVOQAYIXEPSHPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CCN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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